molecular formula C6H6ClN3O2 B1591007 6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid CAS No. 127566-18-1

6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid

Cat. No. B1591007
M. Wt: 187.58 g/mol
InChI Key: KYALFIKYRHGFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid is a chemical compound with the molecular formula C6H6ClN3O2. It is used for research purposes .


Synthesis Analysis

One of the most common synthetic routes for the preparation of 6-chloro-3-imino-2,3-dihydropyridazine-2-acetic acid is the Strecker amino acid synthesis, which involves the reaction of chloroacetic acid with α-amino acids in the presence of an acid catalyst .

Scientific Research Applications

1. Synthesis and Catalytic Applications

  • A study by Moosavi‐Zare et al. (2013) discusses the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, showcasing the chemical utility in organic synthesis (Moosavi‐Zare et al., 2013).

2. Pharmacological Potential

  • Research by Görlitzer et al. (2002) delves into the synthesis of pyridazinoquinolines and their potential as lipoxygenase inhibitors, indicating possible pharmacological applications (Görlitzer et al., 2002).

3. Antibacterial Properties

  • Sowmya et al. (2013) have explored the antibacterial properties of fluorinated pyridazinone derivatives, highlighting the potential for developing new antimicrobial agents (Sowmya et al., 2013).

4. Potential in Anticancer Research

  • Temple et al. (1987) report on the synthesis of imidazo[4,5-c]pyridines and their potential as anticancer agents, underlining the significance in medicinal chemistry (Temple et al., 1987).

5. Application in Chelation and Imaging

  • Meszaros et al. (2011) describe the synthesis of HYNIC analogues, significant for their applications in chelation and imaging, particularly with technetium (Meszaros et al., 2011).

properties

IUPAC Name

2-(3-chloro-6-iminopyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-5(8)10(9-4)3-6(11)12/h1-2,8H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYALFIKYRHGFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN(C1=N)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562896
Record name (3-Chloro-6-iminopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid

CAS RN

127566-18-1
Record name (3-Chloro-6-iminopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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